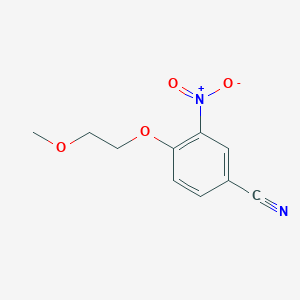

4-(2-Methoxyethoxy)-3-nitrobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves multiple steps. For instance, the synthesis of poly [bis ( (methoxyethoxy)ethoxy)phosphazene] (MEEP) involves the replacement of chloro groups with 2- (2-methoxyethoxy) ethanol having controlled molecular weight . The synthesis process is carried out in two steps. The first step involves the synthesis of polydichlorophosphazenes (PDCP) from hexachlorocyclo triphosphazene using AlCl 3 as a catalyst by ring opening polymerization. In the second step, PDCP chlorines are substituted by 2 (2-methoxyethoxyethoxy) moiety .Molecular Structure Analysis

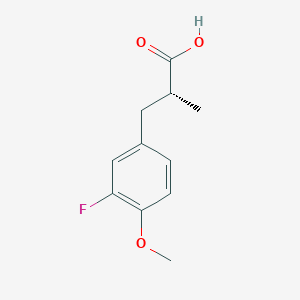

The molecular structure of similar compounds like 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzaldehyde has been analyzed. It has a Molecular Formula of CHO, an Average mass of 268.306 Da, and a Monoisotopic mass of 268.131073 Da .Aplicaciones Científicas De Investigación

Hydrogenation Processes

Hydrogenation of nitrobenzonitriles, including compounds similar to 4-(2-Methoxyethoxy)-3-nitrobenzonitrile, has been investigated to understand the effect of substituent positioning on the hydrogenation course. The research found that the position of the nitro group relative to the nitrile group significantly affects the hydrogenation process, leading to the formation of primary amines or other intermediates depending on the substituents' proximity to the nitrile group. This study highlights the importance of solvent choice and substituent positioning in determining the hydrogenation outcomes of nitrobenzonitriles (Koprivova & Červený, 2008).

Organic Synthesis and Drug Precursors

In the context of organic synthesis, the transformation of similar compounds into gefitinib, a significant anticancer drug, involves converting nitrobenzonitrile derivatives through hydrogenation and other catalyzed reactions. This synthesis pathway underscores the role of nitrobenzonitrile derivatives as intermediates in producing clinically relevant compounds, highlighting their importance in medicinal chemistry and drug development (Jin et al., 2005).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2-methoxyethoxy)-3-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-15-4-5-16-10-3-2-8(7-11)6-9(10)12(13)14/h2-3,6H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJJYVYYZMHHDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2959428.png)

![4-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2959432.png)